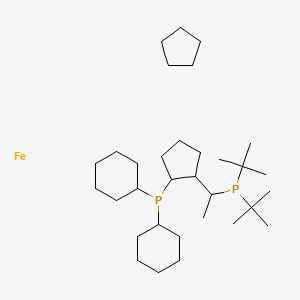
MFCD08543435
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine is a chiral phosphine ligand that is widely used in asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of chiral molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine typically involves the reaction of a ferrocene derivative with a phosphine reagent. One common method involves the reaction of ®-1-(ferrocenyl)ethanol with (S)-2-(dicyclohexylphosphino)ethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coordination: The compound can coordinate with metal centers to form metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and various metal salts for coordination reactions. The reactions are typically carried out under inert conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphine derivatives, and metal-phosphine complexes, which are often used as catalysts in various chemical transformations.
Aplicaciones Científicas De Investigación
®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis to synthesize chiral molecules with high enantioselectivity.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It is employed in the synthesis of chiral drugs and pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism by which ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine exerts its effects involves the coordination of the phosphine ligand to a metal center. This coordination activates the metal center, allowing it to catalyze various chemical reactions. The chiral nature of the ligand induces enantioselectivity in the catalytic process, leading to the formation of chiral products.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyli-tert-butylphosphine
- ®-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyli-tert-butylphosphine
- ®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-methylphosphine
Uniqueness
®-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyli-tert-butylphosphine is unique due to its high steric bulk and strong electron-donating properties, which enhance its ability to induce enantioselectivity in catalytic reactions. Compared to similar compounds, it often provides higher yields and better selectivity in asymmetric catalysis.
Propiedades
Fórmula molecular |
C32H62FeP2 |
|---|---|
Peso molecular |
564.6 g/mol |
Nombre IUPAC |
cyclopentane;ditert-butyl-[1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H52P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h21-25H,8-20H2,1-7H3;1-5H2; |
Clave InChI |
QBLAUUUZOSXQMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















